2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
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Description
The compound “2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a methoxyphenyl group and a piperazinyl group.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring systems and functional groups. It has a molecular formula of C24H27N6O and an average mass of 415.510 Da .Mechanism of Action
Target of Action
The compound “2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile” is an extremely selective antagonist that primarily targets the adenosine A2A receptors . These receptors play a crucial role in the central nervous system and are involved in regulating myocardial oxygen consumption and coronary blood flow .
Mode of Action
This compound binds to human and rat A2A receptors with high affinity . The Ki values, which represent the binding affinity, are 0.048 and 0.5 nM respectively . This interaction results in the inhibition of the A2A receptor, thereby modulating its function .
Biochemical Pathways
Adenosine A2A receptors are known to play a role in the regulation of glutamate and dopamine release in the brain, which could potentially be affected by this compound .
Pharmacokinetics
The compound’s high affinity for its target suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the physiological role of the adenosine A2A receptors it targets. By acting as an antagonist, it can inhibit the normal function of these receptors, potentially leading to a variety of effects based on the role of A2A receptors in different tissues .
properties
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-13-19(25-11-9-24(8-7-21)10-12-25)26-20(23-15)17(14-22-26)16-5-3-4-6-18(16)27-2/h3-6,13-14H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZISYKRRDLMXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile |
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